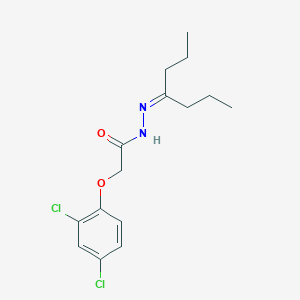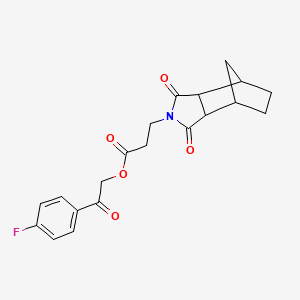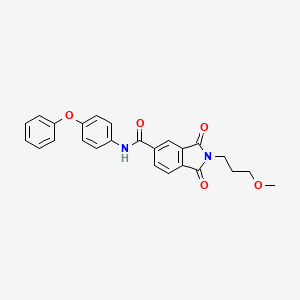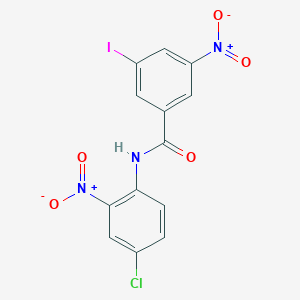![molecular formula C16H15ClN4O2S B12469928 ethyl ({2-[(E)-(4-chlorophenyl)diazenyl]phenyl}carbamothioyl)carbamate](/img/structure/B12469928.png)
ethyl ({2-[(E)-(4-chlorophenyl)diazenyl]phenyl}carbamothioyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate is a complex organic compound characterized by its unique structure, which includes a diazenyl group, a chlorophenyl group, and a carbamothioyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate typically involves multiple steps. One common method includes the diazotization of 4-chloroaniline followed by coupling with 2-aminothiophenol to form the intermediate compound. This intermediate is then reacted with ethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
Ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
科学的研究の応用
Ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism of action of ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the carbamothioyl group can participate in hydrogen bonding and other non-covalent interactions.
類似化合物との比較
Similar Compounds
- Ethyl N-({2-[(1E)-2-(4-bromophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate
- Ethyl N-({2-[(1E)-2-(4-fluorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate
- Ethyl N-({2-[(1E)-2-(4-methylphenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate
Uniqueness
Ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding properties. This compound’s specific structure allows for distinct interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C16H15ClN4O2S |
|---|---|
分子量 |
362.8 g/mol |
IUPAC名 |
ethyl N-[[2-[(4-chlorophenyl)diazenyl]phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C16H15ClN4O2S/c1-2-23-16(22)19-15(24)18-13-5-3-4-6-14(13)21-20-12-9-7-11(17)8-10-12/h3-10H,2H2,1H3,(H2,18,19,22,24) |
InChIキー |
MJFVTIRJCNHQMN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1N=NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12469852.png)


![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12469860.png)
![2-(Biphenyl-4-yl)-2-oxoethyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12469863.png)
![bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate](/img/structure/B12469878.png)


![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12469888.png)
![4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile](/img/structure/B12469898.png)
![N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B12469901.png)
![Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12469910.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide](/img/structure/B12469918.png)
